2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole
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Overview
Description
2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with 4-ethenylphenylmethylthiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: A variety of substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole is unique due to its specific structural features, such as the presence of ethenylphenylmethyl groups. These groups confer distinct chemical and biological properties, making the compound valuable for various applications.
Properties
CAS No. |
128738-52-3 |
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Molecular Formula |
C20H18N2S3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2,5-bis[(4-ethenylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H18N2S3/c1-3-15-5-9-17(10-6-15)13-23-19-21-22-20(25-19)24-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 |
InChI Key |
RICHUXYCKSUHMK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C=C |
Origin of Product |
United States |
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